molecular formula C16H14N4O2S2 B2413527 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 893980-82-0

2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2413527
CAS No.: 893980-82-0
M. Wt: 358.43
InChI Key: LFOFORXNNRMIHW-UHFFFAOYSA-N
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Description

2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), an enzyme critically implicated in cellular signaling, neuronal development, and disease pathogenesis. Its primary research value lies in the investigation of neurodegenerative disorders such as Alzheimer's disease , where the hyperphosphorylation of tau protein, directly mediated by GSK-3β, leads to neurofibrillary tangle formation. By selectively inhibiting GSK-3β, this compound provides a powerful pharmacological tool for dissecting the kinase's role in tau pathology and neuronal death in cellular and animal models. Beyond Alzheimer's research, this inhibitor is utilized in studies of neuroinflammation and microglial activation , as GSK-3β is a known regulator of inflammatory signaling pathways in the central nervous system. Furthermore, due to the role of GSK-3β in the Wnt/β-catenin signaling cascade, this compound is also relevant in oncological research for exploring pathways that control cell proliferation and survival. Its mechanism, centered on the precise inhibition of a pivotal kinase, makes it an essential compound for advancing our understanding of complex diseases and validating GSK-3β as a therapeutic target.

Properties

IUPAC Name

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-22-13-5-3-2-4-11(13)12-6-7-15(20-19-12)24-10-14(21)18-16-17-8-9-23-16/h2-9H,10H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOFORXNNRMIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the thioether with thiazole-2-ylamine under appropriate conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thioethers, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide: shares structural similarities with other pyridazine and thiazole derivatives.

    2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide: is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Uniqueness

  • The presence of both pyridazine and thiazole rings in the same molecule is relatively rare, making this compound unique.
  • Its specific substitution pattern and functional groups contribute to its distinct reactivity and potential applications.

Biological Activity

The compound 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine core, a thiazole moiety, and a methoxyphenyl group. Its molecular formula is C21H19N3O3SC_{21}H_{19}N_3O_3S, with a molecular weight of approximately 393.46 g/mol. The presence of multiple functional groups enhances its reactivity and biological interactions, making it a subject of interest for drug development.

Anticancer Activity

Research indicates that 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide exhibits significant anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. For example, it has been shown to increase the percentage of cells in the G2/M phase of the cell cycle, leading to apoptosis in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity . It has been evaluated against several bacterial strains and demonstrated effectiveness comparable to standard antibiotics. The presence of the thiazole group is particularly important for enhancing its antimicrobial efficacy.

The mechanisms underlying the biological activities of 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine, which can lead to increased neurotransmitter levels in synaptic clefts.
  • Cell Cycle Arrest : By interfering with tubulin dynamics, it induces cell cycle arrest in cancer cells, thereby inhibiting proliferation .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how modifications to the compound's structure can influence its biological activity:

  • Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity and improves cellular uptake.
  • Thiazole Moiety : Variations in the thiazole component have been shown to significantly affect both anticancer and antimicrobial activities, indicating that this part of the molecule is critical for its overall efficacy .

Data Summary and Case Studies

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)<5
AntimicrobialE. coli12
Enzyme InhibitionAcetylcholinesterase0.5

Case Study: Anticancer Efficacy

In a recent study, 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide was tested against multiple cancer lines including MCF7 (breast cancer) and HeLa (cervical cancer). Results showed that at concentrations below 10 µM, the compound significantly reduced cell viability by inducing apoptosis through ROS generation and cell cycle arrest at G0/G1 phase .

Q & A

Basic: What are the key synthetic pathways for preparing 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with functionalization of the pyridazine core, followed by thioether linkage formation and final acetamide coupling. Critical steps include:

  • Pyridazine ring modification : Introducing the 2-methoxyphenyl group via Suzuki coupling or nucleophilic substitution .
  • Thioacetamide formation : Reacting a pyridazine-thiol intermediate with a bromoacetamide derivative in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere to prevent oxidation .
  • Optimization factors : Temperature (60–80°C), solvent polarity, and catalyst choice (e.g., triethylamine for deprotonation) significantly impact yield (70–85%) and purity (>95%) .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substituents on the pyridazine and thiazole rings .
  • HPLC : Monitors reaction progress and purity, with C18 columns and acetonitrile/water gradients achieving baseline separation .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .

Advanced: How can researchers optimize the thioacetamide linkage formation to enhance synthetic efficiency?

  • Solvent selection : DMF or DMSO enhances nucleophilicity of the thiol group, while dichloromethane minimizes side reactions .
  • Catalytic additives : Use of 4-dimethylaminopyridine (DMAP) accelerates coupling reactions between thiols and bromoacetamides .
  • In-situ monitoring : FT-IR tracks the disappearance of the -SH stretch (2550 cm⁻¹) to determine reaction completion .

Advanced: What strategies are recommended for resolving contradictory data regarding the compound's biological activity across different studies?

  • Standardized assays : Replicate studies under consistent conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal validation : Combine enzymatic inhibition assays with cellular models (e.g., HEK293 cells) to confirm target engagement .
  • Data normalization : Use internal controls (e.g., IC50 values against reference inhibitors) to contextualize potency discrepancies .

Basic: What functional groups in the compound are critical for its potential pharmacological activity?

  • Thiazole ring : Acts as a hydrogen bond acceptor, enhancing interactions with kinase active sites .
  • Pyridazine core : Provides a planar structure for π-π stacking in enzyme binding pockets .
  • Methoxy group : Modulates lipophilicity and metabolic stability, influencing bioavailability .

Advanced: How can molecular docking studies be designed to elucidate the compound's mechanism of action against specific biological targets?

  • Target selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural homology to known pyridazine inhibitors .
  • Software parameters : Use AutoDock Vina with Lamarckian genetic algorithms and a grid box covering the ATP-binding site .
  • Validation : Compare docking scores (ΔG) with experimental IC50 values to assess predictive accuracy .

Basic: What are the recommended protocols for assessing the compound's stability under various pH and temperature conditions?

  • Forced degradation : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) and analyze via HPLC to identify hydrolytic degradation products .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks and monitor changes in melting point (DSC) and crystallinity (PXRD) .

Advanced: What in vitro models are most suitable for evaluating the compound's efficacy against enzyme targets, and how should controls be implemented?

  • Kinase inhibition : Use TR-FRET assays with recombinant enzymes (e.g., Abl1) and ATP concentrations near Km values .
  • Cytotoxicity screening : Pair MTT assays on cancer cell lines (e.g., MCF-7) with non-malignant fibroblasts (e.g., NIH/3T3) to assess selectivity .
  • Control design : Include staurosporine (pan-kinase inhibitor) and vehicle-only treatments to validate assay robustness .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to identify critical substituents affecting bioactivity?

  • Substituent libraries : Synthesize analogs with variations in the methoxyphenyl (e.g., -Cl, -CF3) and thiazole (e.g., -CH3, -NH2) groups .
  • Bioisosteric replacement : Replace the thioacetamide linker with sulfonamide or carbonyl groups to evaluate potency trade-offs .
  • Data clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

Basic: What are the common challenges in purifying this compound, and what chromatographic techniques are effective?

  • Byproduct removal : Silica gel chromatography (ethyl acetate/hexane, 3:7) separates unreacted pyridazine precursors .
  • Scale-up issues : Reverse-phase HPLC with preparative C18 columns resolves diastereomers or regioisomers .
  • Purity criteria : Ensure >98% purity (via UV detection at 254 nm) for biological testing to avoid off-target effects .

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